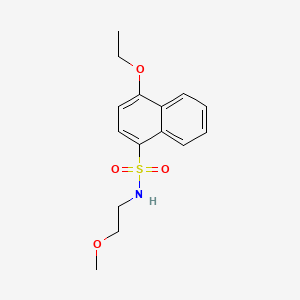

![molecular formula C13H13N3O5S B2761147 N-(2-methoxypyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1428375-49-8](/img/structure/B2761147.png)

N-(2-methoxypyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

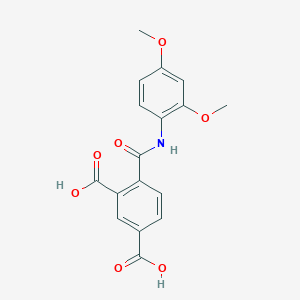

This compound contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a benzo[b][1,4]dioxine ring and a sulfonamide group (-SO2NH2), which is a functional group that is the basis of several groups of drugs, which can exhibit a range of pharmacological activities .

Molecular Structure Analysis

The molecular structure of similar compounds can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . Density functional theory (DFT) can be used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties .Aplicaciones Científicas De Investigación

Antimicrobial Activities

A study by Patel, Purohit, and Rajani (2014) synthesized a new class of thiazolopyrimidine-based sulfonamides to combat microbial infections. These compounds demonstrated in vitro antimicrobial activity against bacterial and fungal strains, as well as antitubercular activity against H37Rv, showcasing their potential as new agents in fighting infections (Patel, Purohit, & Rajani, 2014).

Enzymatic Inhibition for Antimicrobial Effect

Azzam, Elsayed, and Elgemeie (2020) explored N-sulfonamide 2-pyridone derivatives as dual inhibitors of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes, pivotal in the folate synthesis pathway of microbes. This dual inhibition mechanism could effectively hamper the growth of pathogenic bacteria, presenting a novel approach to antimicrobial treatment (Azzam, Elsayed, & Elgemeie, 2020).

Herbicidal Activity

Chen et al. (2009) discussed the modification of Flumetsulam, a herbicide, to produce a new compound with high herbicidal activity and faster degradation rate in soil. This research highlighted the agricultural applications of such compounds, particularly in controlling broad-leaf weeds while ensuring safety to crops like rice, maize, and wheat (Chen et al., 2009).

Pharmaceutical Applications

Research by Ricken et al. (2013) discovered an unusual pathway for the degradation of sulfonamide antibiotics in Microbacterium sp. strain BR1, involving ipso-hydroxylation followed by fragmentation. This pathway might offer insights into reducing the persistence of sulfonamide antibiotics in the environment, potentially mitigating the issue of antibiotic resistance propagation (Ricken et al., 2013).

Propiedades

IUPAC Name |

N-(2-methoxypyrimidin-5-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O5S/c1-19-13-14-7-9(8-15-13)16-22(17,18)10-2-3-11-12(6-10)21-5-4-20-11/h2-3,6-8,16H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPUDVDNNQYKLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2761065.png)

![Ethyl 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2761066.png)

![N-(3-chlorophenyl)-1-(4-chlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2761068.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2761077.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2761078.png)

![2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-phenyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2761079.png)

![1-(2,6-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2761083.png)

![{2-Oxaspiro[4.5]decan-3-yl}methanamine](/img/structure/B2761084.png)

![2-methoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2761087.png)